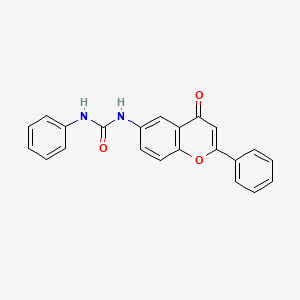

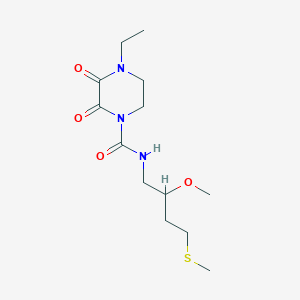

![molecular formula C24H24N2O4 B2500514 N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide CAS No. 615274-31-2](/img/structure/B2500514.png)

N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is a synthetic molecule that appears to be related to a class of benzamide derivatives. These compounds are known for their diverse biological activities, which can include gastrokinetic effects and antibacterial properties. The specific compound is not directly described in the provided papers, but insights can be drawn from related structures and their properties.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the preparation of substituted benzamides with various functional groups that can impart specific biological activities. For example, a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides were prepared and evaluated for their gastrokinetic activity . The synthesis of these compounds typically requires multiple steps, including the formation of the amide bond and the introduction of the morpholine ring. The specific synthesis route for the compound would likely involve similar strategies, with particular attention to the introduction of the 2-methyl-2H-chromen-3-yl group.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be quite complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, in a related compound, the morpholine ring adopts a chair conformation, and the thiophene ring makes a significant dihedral angle with the morpholine ring . The benzamide ring itself can be disordered, as seen in the crystal structure of a related compound . These structural features are crucial as they can affect the molecule's interactions with biological targets and its overall bioactivity.

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions, depending on their substituents and the reaction conditions. The presence of the amide group allows for the possibility of hydrogen bonding, which can lead to the formation of molecular chains in the crystal structure . The specific chemical reactions that N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide might undergo would depend on its precise functional groups and the presence of reactive sites within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely. For example, the melting point of a related compound was found to be in the range of 164.9°C–165.8°C . Spectroscopic techniques such as FTIR and NMR are commonly used to characterize these compounds, revealing information about functional group vibrations and chemical shifts . The presence of internal hydrogen bonding can lead to a rigid molecular structure, as observed in X-ray crystallography studies . These properties are essential for understanding the compound's stability, solubility, and potential interactions with biological systems.

Scientific Research Applications

Structural Analysis

One significant area of research involving similar compounds to N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is the study of their molecular and crystal structures. For instance, in a study, a morpholinone ring was found to be in a twist-boat conformation, a structure stabilized by intra- and intermolecular hydrogen bonds. This study aids in understanding the structural aspects of similar compounds (Huai‐Lin Pang et al., 2006).

Synthesis and Characterization

Research also focuses on the synthesis and characterization of these compounds. For instance, studies have been conducted on the synthesis of various derivatives using morpholine and their subsequent structural analysis using X-ray diffraction. Such research is crucial for the development of novel compounds with potential applications in various fields (V. Dyachenko et al., 2012).

Photophysical Properties

Another area of interest is the investigation of photophysical properties. Compounds with similar structures have been studied for their photophysical properties, which is vital for applications in fields like material sciences and photonics. This includes studying their fluorescence properties and their potential use as chemosensors (Kangnan Wang et al., 2015).

Nonlinear Optical Properties

Research on the nonlinear optical (NLO) properties of similar compounds has also been conducted. These studies are significant for applications in optical technologies and materials science. The examination of these properties helps in understanding the behavior of these compounds under various optical conditions and their potential utility in optical devices (Milind R. Shreykar et al., 2017).

Biological Activity

Studies on the biological activities of compounds with a similar structure to N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide are also prevalent. These studies explore their potential use in medicinal chemistry, such as their roles as enzyme inhibitors or their antimicrobial properties (H. M. El-Shaaer, 2012).

Antiproliferative Activity

Research has also been conducted on the antiproliferative activity of similar compounds. These studies are crucial in the field of oncology, as they help in the development of potential anticancer agents. Understanding the mechanism of action and the efficacy of these compounds against various cancer cell lines is a significant area of research (Xiao-meng Wang et al., 2015).

Future Directions

The future directions for this compound could involve further investigation into its biological properties. In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Mechanism of Action

Indole Derivatives

The compound contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Coumarin Derivatives

The compound also contains a coumarin moiety. Coumarins are a class of benzopyrones and several derivatives of which are found in nature. Many of the isolated coumarin derivatives were shown to exhibit in vitro and in vivo remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

properties

IUPAC Name |

N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c1-17-20(15-19-9-5-6-10-22(19)30-17)16-21(24(28)26-11-13-29-14-12-26)25-23(27)18-7-3-2-4-8-18/h2-10,15-17H,11-14H2,1H3,(H,25,27)/b21-16- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBFHKLXBQXQFJ-PGMHBOJBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)N3CCOCC3)\NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2500431.png)

![N,N-Dimethyl-4-[3-(methylaminomethyl)-1-bicyclo[1.1.1]pentanyl]aniline](/img/structure/B2500434.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide](/img/structure/B2500438.png)

![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)

![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)